molecular formula C11H11F2NO B2613098 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one CAS No. 1876240-21-9

4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2613098
CAS No.: 1876240-21-9
M. Wt: 211.212
InChI Key: GBMQQSAIZRBZRU-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one is a monocyclic 2-azetidinone, a class of nitrogen-containing heterocycles commonly known as β-lactams. This compound features a 3,4-difluorophenyl substituent at the C4 position of the azetidin-2-one ring and two methyl groups at the C3 position, creating a sterically hindered, 3,3-disubstituted scaffold. The 3,4-difluorophenyl group is a privileged pharmacophore in medicinal chemistry, often used to enhance metabolic stability and modulate the electronic properties of a molecule. The 2-azetidinone core is a highly valuable and extensively studied scaffold in organic and medicinal chemistry. Beyond their well-documented role as the central structural motif in β-lactam antibiotics (e.g., penicillins, cephalosporins, monobactams), azetidin-2-one derivatives are recognized as promising scaffolds in other therapeutic areas . Research indicates significant potential for compounds like this compound in drug discovery programs targeting antiviral, cytostatic (anticancer), and anti-inflammatory activities . Structurally analogous 3-aryl-2-azetidinones have demonstrated moderate inhibitory activity against human coronavirus and influenza A virus (H1N1), as well as cytostatic effects against various cancerous cell lines, including pancreatic (Capan-1) and colon (HCT-116) carcinomas . Furthermore, certain β-lactams act as cholesterol absorption inhibitors and enzyme inhibitors . From a synthetic chemistry perspective, 3,3-disubstituted β-lactams are frequently synthesized via the renowned Staudinger ketene-imine [2+2] cycloaddition, a fundamental method for constructing the azetidin-2-one ring . This compound serves as a versatile synthetic intermediate for the preparation of β-amino acids, β-amino alcohols, and other nitrogen-containing building blocks, making it a valuable asset for constructing complex molecular architectures in both academic and industrial research settings . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,4-difluorophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-11(2)9(14-10(11)15)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMQQSAIZRBZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 3,4-difluoroaniline with a suitable azetidinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidinone, followed by nucleophilic substitution with 3,4-difluoroaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as ketoreductases, has also been explored to achieve high enantioselectivity and yield in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of the P2Y12 receptor, which plays a role in platelet aggregation and cardiovascular events .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-(3,4-difluorophenyl)-3,3-dimethylazetidin-2-one with analogous azetidin-2-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) XlogP Hydrogen Bond Acceptors Reference
This compound 3,4-difluorophenyl (C4), 3,3-dimethyl (C3) 289.28 3.2 4
1-(4-Methoxyphenyl)-3,3-dimethyl-4-phenylazetidin-2-one 4-methoxyphenyl (C1), phenyl (C4), 3,3-dimethyl (C3) 295.36 3.5 3
3,3-Difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one 4-methoxyphenyl (C4), 3,3-difluoro (C3), phenyl (C1) 289.28 3.2 4
1-{4-[1-(2,4-Difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethylazetidin-2-one Pyrazol-5-yl-phenyl (C4), 2,4-difluorophenyl (C1), 3,3-dimethyl (C3) 383.39 4.1 5
4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one 4-fluorophenyl (C4), 3,3-dimethyl (C3), methylsulfonylphenyl (C1) 347.41 2.8 5

Key Observations:

  • Lipophilicity (XlogP): The 3,4-difluorophenyl derivative (XlogP 3.2) is more lipophilic than the methylsulfonyl-containing analog (XlogP 2.8) due to the electron-withdrawing fluorine atoms and lack of polar sulfonyl groups .
  • Hydrogen Bond Acceptors: Compounds with sulfonyl or pyrazolyl groups (e.g., X = 5 in ) exhibit higher hydrogen bond acceptor counts, enhancing solubility in polar solvents.
  • Steric Effects: The 3,3-dimethyl substitution in the azetidinone ring is conserved across multiple derivatives, suggesting its role in stabilizing the β-lactam ring against hydrolysis .

Challenges and Limitations

  • Synthetic Complexity: Multi-step syntheses (e.g., ) lower overall efficiency, necessitating improved catalytic methods.

Biological Activity

4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by a four-membered cyclic structure containing a nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H11_{11}F2_{2}N\O
  • Molecular Weight : 211.21 g/mol
  • Structural Features : The compound features a 3,4-difluorophenyl group and two methyl groups at the 3-position of the azetidinone ring, which enhances its steric properties and may influence its biological interactions .

Anticancer Properties

Preliminary studies suggest that this compound exhibits notable anticancer activity. Compounds within the azetidinone class have previously shown significant efficacy against various cancer cell lines. For instance:

  • Colon Cancer : Compounds similar to this compound have demonstrated high activity against colon cancer cells.
  • Breast Cancer : Studies indicate that azetidinones can inhibit proliferation and induce apoptosis in breast cancer cell lines .

The unique substitution pattern of this compound may enhance its potency and selectivity against specific biological targets.

Antiviral Activity

Research has also explored the antiviral potential of azetidinone derivatives. For example, similar compounds have shown moderate inhibitory activity against viruses such as:

  • Human Coronavirus (229E) : EC50_{50} = 45 µM
  • Influenza A Virus (H1N1) : EC50_{50} = 12 µM by visual CPE score; EC50_{50} = 8.3 µM by TMS score .

These findings suggest that the azetidinone scaffold could be a promising avenue for developing antiviral agents.

Structure-Activity Relationship (SAR)

The specific substitution pattern of this compound is critical for its biological activity. The presence of both methyl groups and difluoro substitution may enhance binding affinity and selectivity toward biological targets compared to other azetidinones.

Compound NameStructureUnique Features
3-(4-Fluorophenyl)-2-methylazetidin-2-oneStructureContains a fluorinated phenyl group; potential for similar biological activity.
4-(2-Fluorophenyl)-3-methylazetidin-2-oneStructureFeatures a different substitution pattern; may exhibit distinct pharmacological properties.
5-(Trifluoromethyl)azetidin-2-oneStructureContains a trifluoromethyl group; known for enhanced lipophilicity and potency.

Understanding the mechanism of action of this compound is essential for elucidating its therapeutic potential. Interaction studies typically involve:

  • Docking Studies : To predict how the compound binds to specific biological targets.
  • Molecular Dynamics Simulations : To assess the stability and interactions of the compound with target proteins.

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